20-Deoxy-20-oxophorbol 12,13-dibutyrate
Overview
Description
20-Deoxy-20-oxophorbol 12,13-dibutyrate is a compound with the empirical formula C28H38O8 . It has a molecular weight of 502.60 . This compound is used to prepare tritiated phorbol 12,13-dibutyrate .
Synthesis Analysis
The synthesis of 20-Deoxy-20-oxophorbol 12,13-dibutyrate involves a reduction with tritiated NaBH4 . This process yields tritiated phorbol 12,13-dibutyrate .Molecular Structure Analysis
The molecular structure of 20-Deoxy-20-oxophorbol 12,13-dibutyrate is represented by the SMILES stringCCCC(=O)O[C@@H]1C@@H[C@@]2(O)C@@H[C@H]2C=C(C)C3=O)C=O)[C@@H]4C(C)(C)[C@]14OC(=O)CCC
. The InChI key for this compound is BSSVCYJMQUYSRI-YVQNUNKESA-N
. Chemical Reactions Analysis
The primary chemical reaction associated with 20-Deoxy-20-oxophorbol 12,13-dibutyrate is its reduction with tritiated NaBH4 . This reaction yields tritiated phorbol 12,13-dibutyrate .Physical And Chemical Properties Analysis
20-Deoxy-20-oxophorbol 12,13-dibutyrate is a solid substance . It should be stored at a temperature of -20°C .Scientific Research Applications
Paralysis Inducer in Parasitic Worms : Blair, Bennett, and Pax (1988) reported that 20-Deoxy-20-oxophorbol-12,13-dibutyrate can induce spastic paralysis of the schistosome musculature, suggesting its role in affecting protein kinase-C-like enzymes in muscle activity (Blair, Bennett, & Pax, 1988).
Bioassays for Irritant and Tumor-Promoting Activities : Zayed, Sorg, and Hecker (1984) utilized this compound in bioassays to study its irritant and tumor-promoting properties (Zayed, Sorg, & Hecker, 1984).
Glucose Transport Stimulation : Driedger and Blumberg (1980) found that it stimulates 2-deoxyglucose transport in chicken embryo fibroblasts, correlating with its inflammatory activity in mice (Driedger & Blumberg, 1980).
Binding to Mouse Skin and Epidermis : Delclos, Nagle, and Blumberg (1980) demonstrated its specific binding to mouse skin and epidermis, highlighting its role as a tumor promoter (Delclos, Nagle, & Blumberg, 1980).
Potential Role in Tumor Promotion : A study showed its involvement in inducing fibronectin loss in chicken embryo fibroblasts, which may contribute to its tumor-promoting capabilities (Driedger & Blumberg, 1980).
Inflammatory but Relatively Nonpromoting Analogue : Dunn and Blumberg (1983) explored its role as an inflammatory but relatively nonpromoting analogue of phorbol ester tumor promoters, binding specifically to mouse skin (Dunn & Blumberg, 1983).
Novel Insecticide Application : Dhadialla, Carlson, and Le (1998) identified its potential as a novel insecticide, mimicking the action of insect growth and developmental hormones (Dhadialla, Carlson, & Le, 1998).
Role in Cellular Reactions to Phorbol Esters : Delclos and Blumberg (1982) noted its interaction with ascorbic acid, which inhibits its binding to receptors in brain preparations. This finding is significant in systems where phorbol esters stimulate the generation of active oxygen species or fatty acid hydroperoxides (Delclos & Blumberg, 1982).
Vascular Smooth Muscle Contraction : Savineau, Gonzalez de la Fuente, and Marthan (1993) discovered that it induces contraction in the rat pulmonary artery through the activation of protein kinase C (Savineau, Gonzalez de la Fuente, & Marthan, 1993).
Safety And Hazards
The compound is classified as Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It poses hazards such as being harmful if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if you feel unwell .
properties
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-butanoyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,14,16,18-19,22,24,33-34H,7-10,13H2,1-6H3/t16-,18+,19-,22-,24-,26-,27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSVCYJMQUYSRI-YVQNUNKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)C=O)C4C1(C4(C)C)OC(=O)CCC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)C=O)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585253 | |
Record name | (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-3-Formyl-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dibutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
20-Deoxy-20-oxophorbol 12,13-dibutyrate | |
CAS RN |
100930-03-8 | |
Record name | (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-3-Formyl-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dibutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20-Deoxy-20-oxophorbol 12,13-dibutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.